molecular formula C16H21N5O2S2 B2491642 N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide CAS No. 2034357-12-3

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide

Cat. No. B2491642
CAS RN: 2034357-12-3
M. Wt: 379.5
InChI Key: GIGUVSZSLKEUKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide often involves multi-step reactions, starting from simpler precursors. One-pot synthesis methods, which allow for the creation of such molecules without the need to isolate intermediates, are particularly valuable for efficiency and yield improvement. For instance, the one-pot synthesis approach has been developed for the formation of similar heterocyclic compounds, highlighting the importance of selecting appropriate reagents and conditions to achieve the desired product with good yields and specificity (Rozentsveig et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic techniques, including FT-IR, 1H NMR, and mass spectrometry. These methods provide insights into the compound's functional groups, molecular geometry, and electronic structure, crucial for understanding its reactivity and interactions with other molecules. For example, the structure of related sulfonamide compounds has been elucidated using these techniques, demonstrating the role of structural characterization in confirming the identity and purity of synthesized compounds (Zhang Peng-yun, 2013).

properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-1,2-dimethylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S2/c1-11-16(14-6-5-9-24-14)12(2)21(19-11)8-7-17-25(22,23)15-10-20(4)13(3)18-15/h5-6,9-10,17H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGUVSZSLKEUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C2=CN(C(=N2)C)C)C)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide

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